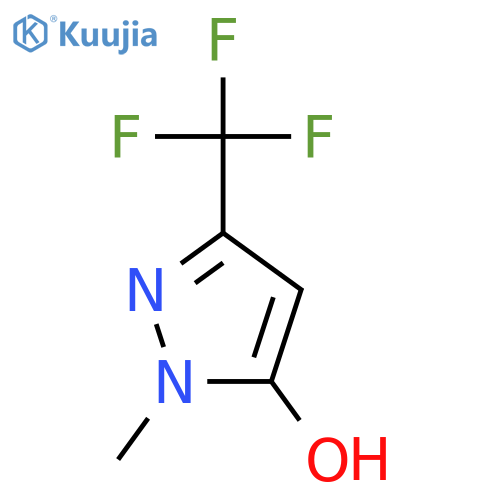Cas no 122431-37-2 (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol)
1-メチル-3-(トリフルオロメチル)-1H-ピラゾール-5-オールは、高反応性を有する含フッ素ピラゾール誘導体です。分子中のトリフルオロメチル基とヒドロキシル基が特徴的な化学的性質を示し、医農薬中間体としての応用が期待されます。特に、フッ素原子の導入により脂溶性の向上や代謝安定性の付与が可能であり、生物活性化合物の設計において優位性を発揮します。本化合物は結晶性が良好で取り扱いやすく、有機合成反応における多様な修飾が可能な点が特長です。その高い電子求引性を活かした求電子反応や、金属触媒を用いたカップリング反応への適用性が研究されています。

122431-37-2 structure
商品名:1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol 化学的及び物理的性質
名前と識別子
-
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
- 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole
- 2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one
- 2-Methyl-5-trifluoromethyl-2H-pyrazol-3-ol
- 2-METHYL-3-HYDROXY-5-TRIFLUOROMETHYLPYRAZOLE
- 3-(TRIFLUOROMETHYL)-1-METHYL-1H-PYRAZOL-5-OL
- 5-HYDROXY-1-METHYL-3-(TRIFLUOROMETHYL)PYRAZOLE
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, 2-Methyl-5-(trifluoromethyl)-2H-pyrazol-3-ol
- 5-Hydroxy-1-methyl-3-(trifluoromethyl)pyrazole >=97%
- 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole, 99+%
- 5-Hydroxy-1-Methyl-3-trifluoroMethyl-1H-pyrazole, 99+% 1GR
- 122431-37-2
- EN300-104656
- 1-methyl-3-trifluoromethyl-5-pyrazolone
- SR-01000633860-1
- AC-27626
- AMY12273
- 1-methyl-3-(trifluoromethyl)pyrazol-5-one
- MLS000756059
- 5-Hydroxy-1-methyl-3-(trifluoromethyl)pyrazole, >=97%
- 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol
- A804890
- 1-methyl-3-trifluoromethyl-5-hydroxypyrazole
- FT-0608055
- CCG-43989
- MFCD00139833
- SMR000337731
- 5E-328S
- LVXYUCMRJAIULG-UHFFFAOYSA-N
- Bionet2_000182
- CHEMBL3145182
- 1-methyl-5-hydroxy-3-(trifluoromethyl)pyrazole
- DTXSID40361268
- 5-hydroxy-1-methyl-3-trifluoromethylpyrazole
- 356759-12-1
- A2578
- 5-Hydroxy-1-methyl-3trifluoromethylpyrazole
- 1H-Pyrazol-5-ol, 1-methyl-3-(trifluoromethyl)-
- SCHEMBL758498
- CS-0102859
- AKOS015898252
- C5H5F3N2O
- SCHEMBL537472
- SY106751
- 2-Methyl-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one
- HMS2605B15
- AKOS005070609
- J-504924
- Z1255450314
- SDCCGMLS-0065822.P001
- 5-Hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole
- 1-methyl-3-(trifluoromethyl)pyrazol-5-ol
- HMS1364I06
- ALBB-027254
- DB-062056
- STL388018
-
- MDL: MFCD00139833
- インチ: 1S/C5H5F3N2O/c1-10-4(11)2-3(9-10)5(6,7)8/h2,11H,1H3
- InChIKey: UGVAQFVQIHNCJV-UHFFFAOYSA-N
- ほほえんだ: CN1C(=CC(=N1)C(F)(F)F)O
計算された属性
- せいみつぶんしりょう: 166.03500
- どういたいしつりょう: 166.03539727 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- ぶんしりょう: 166.10
- ひょうめんでんか: 0
- 互変異性体の数: 3
- トポロジー分子極性表面積: 32.3Ų
じっけんとくせい
- 色と性状: イエローソリッド
- 密度みつど: 1.423
- ゆうかいてん: 177-179 ºC
- ふってん: 106.4°Cat760mmHg
- フラッシュポイント: 18.1°C
- 屈折率: 1.471
- PSA: 38.05000
- LogP: 1.14450
- ようかいせい: 使用できません
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol セキュリティ情報
- 危害声明: Irritant
- 危険物輸送番号:UN 2811 6.1 / PGIII
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S24/25
-
危険物標識:

- リスク用語:R36/37/38
- 危険レベル:IRRITANT
- セキュリティ用語:S24/25
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol 税関データ
- 税関コード:2933199090
- 税関データ:
中国税関番号:
2933199090概要:
2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB157232-1 g |
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, 95%; . |
122431-37-2 | 95% | 1 g |
€141.10 | 2023-07-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02174-5g |
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol |
122431-37-2 | 5g |
¥3018.0 | 2021-09-04 | ||
| eNovation Chemicals LLC | Y1318117-1G |
2-methyl-5-(trifluoromethyl)pyrazol-3-ol |
122431-37-2 | 97% | 1g |
$125 | 2023-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1173499-5g |
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol |
122431-37-2 | 98% | 5g |
¥405.00 | 2024-08-09 | |
| Enamine | EN300-104656-5.0g |
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol |
122431-37-2 | 95% | 5g |
$52.0 | 2023-05-03 | |
| TRC | M337703-25mg |
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol |
122431-37-2 | 25mg |
$ 64.00 | 2023-09-07 | ||
| TRC | M337703-250mg |
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol |
122431-37-2 | 250mg |
$ 98.00 | 2023-09-07 | ||
| Apollo Scientific | PC10250-1g |
5-Hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole |
122431-37-2 | 98+% | 1g |
£15.00 | 2025-02-19 | |
| Enamine | EN300-104656-25.0g |
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol |
122431-37-2 | 95% | 25g |
$157.0 | 2023-05-03 | |
| Chemenu | CM188221-5g |
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol |
122431-37-2 | 95%+ | 5g |
$135 | 2023-02-03 |
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:122431-37-2)1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
注文番号:sfd19503
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:38
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:122431-37-2)1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
注文番号:LE8810
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:00
価格 ($):discuss personally
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol 関連文献
-
Lang Tai,Sheng-Xin Sun,Kai Yue,Jian-Qi Chai,Shuai-Tao Hou,Guang-Yu Dai,Chun-Long Yang,Min Chen New J. Chem. 2023 47 12850
-
Stéphanie Vandekerckhove,Sofie De Moor,Dries Segers,Carmen de Kock,Peter J. Smith,Kelly Chibale,Norbert De Kimpe,Matthias D'hooghe Med. Chem. Commun. 2013 4 724
122431-37-2 (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol) 関連製品
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:122431-37-2)1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

清らかである:99%
はかる:100g
価格 ($):539.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:122431-37-2)1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ








